molecular formula C11H18 B14621682 Naphthalene, decahydro-1-methylene- CAS No. 57662-70-1

Naphthalene, decahydro-1-methylene-

Cat. No.: B14621682
CAS No.: 57662-70-1
M. Wt: 150.26 g/mol
InChI Key: LUKMVIFHIZBRGX-UHFFFAOYSA-N
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Description

Naphthalene, decahydro-1-methylene- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a methylene group to the decahydro form of naphthalene, resulting in a saturated bicyclic structure. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, decahydro-1-methylene- typically involves the hydrogenation of naphthalene followed by the introduction of a methylene group. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium or platinum. The methylene group can be introduced through various methods, including the reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of naphthalene, decahydro-1-methylene- follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of naphthalene in a reactor, followed by the addition of formaldehyde in a controlled environment to ensure the efficient introduction of the methylene group. The product is then purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, decahydro-1-methylene- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: It can be reduced further to form more saturated hydrocarbons.

    Substitution: The methylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products

    Oxidation: Produces oxygenated derivatives such as alcohols, ketones, and carboxylic acids.

    Reduction: Results in more saturated hydrocarbons.

    Substitution: Leads to the formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Naphthalene, decahydro-1-methylene- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of naphthalene, decahydro-1-methylene- involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, decahydro-: A fully hydrogenated form of naphthalene without the methylene group.

    Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethylidene)-: A similar compound with additional methyl and methylethylidene groups.

Uniqueness

Naphthalene, decahydro-1-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

CAS No.

57662-70-1

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

8-methylidene-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene

InChI

InChI=1S/C11H18/c1-9-5-4-7-10-6-2-3-8-11(9)10/h10-11H,1-8H2

InChI Key

LUKMVIFHIZBRGX-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC2C1CCCC2

Origin of Product

United States

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